![molecular formula C9H9NO2 B3039774 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one CAS No. 13213-95-1](/img/structure/B3039774.png)
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
Overview
Description
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one is a type of heterocyclic compound . These compounds are less stable and have been less well studied .
Synthesis Analysis
A one-pot route to 2-alkyl and 2-aryl-4 H -benzo [ d ] [1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Molecular Structure Analysis
The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 H - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Chemical Reactions Analysis
The outcome of the reaction appeared to correlate with the electron density in the aromatic ring of the anthranilic acid . Substituting a pyridine ring for the benzene ring in the substrate acid suppressed the reaction .Scientific Research Applications
- Protease Inhibition : Compound 1 has demonstrated substrate inhibitory activity towards the serine protease human leukocyte elastase, which plays a role in tissue degeneration associated with several diseases .
- Hypolipidemic Activity : Certain substituted structures related to this compound have shown hypolipidemic effects .
Heterocyclic Synthesis
The compound can be synthesized via a one-pot route involving the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. The method yields 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones. Electron-donating groups favor the formation of 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tend to favor the dihydro analogs .
Novel Flavonyl Derivatives
Researchers have reported a facile approach for synthesizing diversely substituted 1-oxa- and 1-aza-flavonyl-4-methyl-1H-benzo[d][1,3]oxazin-2(4H)-ones. This involved microwave-assisted phosphine-free Suzuki coupling of bromo flavones with boronic acids using a Pd(ii)–diimine complex as a catalyst under aerobic conditions .
Silver-Mediated Cascade Synthesis
A CO2-based cascade process empowered by a silver catalyst has been developed for the synthesis of functionalized benzoxazine-2-one derivatives. These compounds hold promise for pharmaceutical applications .
Chemical Properties and Structure
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one has a molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol. It is a heterocyclic compound with interesting reactivity .
Supplier Information
For those interested in obtaining this compound, it is available from suppliers such as Ambeed .
Mechanism of Action
Target of Action
Similar compounds such as 4h-benzo[d][1,3]oxazin-4-ones have been shown to exhibit hypolipidemic activity and potential as protease inhibitors . They have demonstrated substrate inhibitory activity towards the serine protease human leukocyte elastase, which is the presumed tissue degenerating agent in the pathogenesis of several diseases .
Mode of Action
The synthesis of similar compounds involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .
Biochemical Pathways
Similar compounds have been shown to inhibit the serine protease human leukocyte elastase , which suggests that they may affect protease-related biochemical pathways.
Result of Action
Related compounds have been shown to exhibit hypolipidemic activity and potential as protease inhibitors , suggesting that they may have similar effects.
Action Environment
The synthesis of similar compounds has been studied under microwave conditions , suggesting that reaction conditions may influence the formation and properties of these compounds.
properties
IUPAC Name |
1-methyl-4H-3,1-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFAWZFNQFIYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2COC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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